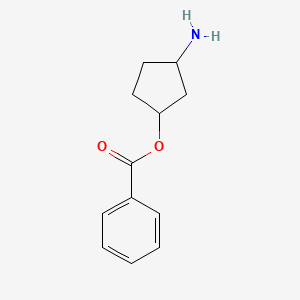

3-Aminocyclopentyl benzoate

Description

Historical Trajectory of Aminocyclopentyl Derivatives in Organic Synthesis and Medicinal Chemistry

The journey of aminocyclopentyl derivatives in chemical science is intertwined with the evolution of organic synthesis and medicinal chemistry. Historically, the development of new drugs and functional materials has often relied on the use of specific molecular frameworks, or scaffolds, that can be systematically modified to achieve desired properties. nih.govniper.gov.in Aminocyclic structures, including those based on a five-membered cyclopentane (B165970) ring, have long been recognized for their utility in this regard. chemblink.com

The cyclopentane ring, being a non-aromatic, cyclic structure, imparts a degree of conformational rigidity that is often advantageous in the design of biologically active molecules. chemblink.com This rigidity can help to pre-organize the molecule for binding to a specific biological target, such as an enzyme or receptor. In the mid to late 20th century, as the principles of rational drug design began to take hold, chemists increasingly turned to such carbocyclic scaffolds to create analogues of natural products or to explore new chemical space. nih.gov

The incorporation of an amine group onto the cyclopentane ring, creating aminocyclopentyl derivatives, adds a critical functional handle. This amine group can serve as a key point for further chemical modification or as a crucial interaction point with biological macromolecules. smolecule.com Over the years, these derivatives have been incorporated into a wide array of compounds investigated for various therapeutic purposes, including as anticoagulants and as agents targeting receptors involved in neurological or inflammatory conditions. researchgate.netgoogle.com The concept of "privileged scaffolds"—molecular frameworks that are able to bind to multiple, distinct biological targets—is relevant here, as aminocyclopentyl and related structures have demonstrated versatility across different research programs. nih.govnih.gov

The synthesis of these derivatives has also evolved, with numerous methods being developed to control the stereochemistry of the substituents on the cyclopentane ring, a critical factor for biological activity. This historical development has established aminocyclopentyl derivatives as a staple class of building blocks in the library of synthetic and medicinal chemists. chemscene.commyskinrecipes.com

Rationale for Focused Research on 3-Aminocyclopentyl Benzoate (B1203000) Systems

The specific focus on 3-Aminocyclopentyl benzoate stems primarily from its utility as a well-defined chemical intermediate. The rationale for its investigation is not typically for its direct application, but for its role as a precursor in the synthesis of more elaborate and functionally specialized molecules.

A significant driver for research into this compound is its documented use in the preparation of inhibitors for specific enzymes. For instance, this compound has been utilized as an intermediate in the synthesis of anthranilic acid derivatives designed to act as inhibitors of cGMP-specific phosphodiesterase (PDE). These target enzymes are involved in various physiological signaling pathways, and their inhibition is a strategy for therapeutic intervention in several diseases.

The synthesis of this compound itself is straightforward, commonly achieved through the esterification of 3-aminocyclopentanol (B77102) with benzoyl chloride. vulcanchem.com This accessibility makes it a practical starting point for multi-step synthetic sequences. The compound contains two key functional groups: the amine and the benzoate ester. The amine group provides a nucleophilic center that can be readily modified through reactions such as acylation, alkylation, or amide bond formation, allowing for the attachment of diverse molecular fragments. The benzoate ester, while generally stable, can be hydrolyzed if necessary to reveal a hydroxyl group, providing another point for chemical diversification.

The table below summarizes key aspects of this compound's profile as a research chemical.

| Feature | Description |

| Molecular Role | Synthetic Intermediate / Building Block |

| Key Functional Groups | Primary Amine, Benzoate Ester |

| Synthetic Precursors | 3-Aminocyclopentanol, Benzoyl Chloride vulcanchem.com |

| Primary Application Area | Precursor for biologically active molecules (e.g., enzyme inhibitors) |

This strategic positioning as a versatile and accessible building block is the core rationale for the focused interest in this compound within the research community.

Contemporary Significance and Broader Academic Context of the Chemical Compound

In the current landscape of chemical research, the significance of this compound is defined by its role in facilitating the discovery of new chemical entities. The contemporary emphasis in medicinal chemistry and materials science is on the rapid generation and screening of molecular libraries to identify compounds with novel functions. Building blocks like this compound are crucial components of this process.

The academic context for this compound is situated within the broader field of synthetic methodology and drug discovery. Its derivatives are part of a larger family of aminocyclopentyl-containing molecules that continue to be explored for new therapeutic applications. Recent patent literature indicates that the aminocyclopentyl scaffold is being investigated in the development of inhibitors for a range of modern drug targets, including dipeptidyl peptidase IV (DPP-IV) and adenosine (B11128) kinase. google.comgoogle.com.pg For example, derivatives have been synthesized for their potential as anticoagulants by inhibiting carboxypeptidase U. google.com

The commercial availability of closely related aminocyclopentyl derivatives, such as various protected forms of 3-aminocyclopentylamine, underscores the sustained demand for this structural motif in both academic and industrial research settings. ambeed.comchemicalbook.comsimsonpharma.com These compounds serve as starting materials for creating libraries of novel compounds that are then tested in high-throughput screening campaigns against new and challenging biological targets.

Therefore, the contemporary significance of this compound is not as a standalone functional molecule, but as an enabling tool in the ongoing quest for scientific innovation. It represents a class of foundational structures upon which more complex and potentially impactful molecules are built, contributing to the expansion of chemical knowledge and the development of future technologies and therapeutics.

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

(3-aminocyclopentyl) benzoate |

InChI |

InChI=1S/C12H15NO2/c13-10-6-7-11(8-10)15-12(14)9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2 |

InChI Key |

GXOQCTFAJHGZKN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1N)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Aminocyclopentyl Benzoate and Analogous Cyclopentane Frameworks

Strategies for Stereocontrolled Cyclopentane (B165970) Ring Construction from Precursors (e.g., Biomass-Derived Compounds)

The construction of the cyclopentane ring with defined stereochemistry is a foundational challenge in the synthesis of 3-aminocyclopentyl benzoate (B1203000) analogs. Modern synthetic methods offer various technologies for the stereocontrolled construction of complex cyclopentanoid chemotypes. researchgate.net A growing area of interest is the utilization of renewable resources, with biomass-derived compounds emerging as valuable starting materials.

Furfural and 5-(hydroxymethyl)furfural (HMF), readily available from lignocellulosic biomass, are key platform molecules that can be converted into cyclopentanone derivatives. nih.govresearchgate.net For instance, the selective hydrogenation of furfural can yield cyclopentanone, a versatile intermediate for further functionalization. rsc.org Catalytic upgrading of biomass-derived molecules through C-C coupling reactions is another attractive approach. rsc.org For example, the self-condensation of cyclopentanone, which can be derived from biomass, leads to the formation of more complex cyclic compounds that can serve as precursors to substituted cyclopentane frameworks. rsc.org

Ring-expansion reactions of other biomass derivatives also provide a pathway to cyclopentane structures. For example, the biomass-derived solvent Cyrene can undergo a ring-expansion process via gem-dihalocyclopropanes to yield functionalized seven-membered rings, which can then be potentially transformed into cyclopentane derivatives. une.edu.au Furthermore, tandem photocycloaddition-ring expansion strategies offer a concise route to fused bicyclic systems containing a cyclopentane ring. mdpi.com

The Piancatelli rearrangement is another powerful tool, allowing the synthesis of 4-substituted cyclopentenone derivatives from furylcarbinols, which can be sourced from biomass. researchgate.net This reaction and its cascade variations can lead to densely functionalized cyclopentane derivatives. dntb.gov.ua

A significant challenge in these strategies is controlling the stereochemistry. Asymmetric synthesis approaches are often employed to achieve high levels of stereocontrol. For instance, rhodium-catalyzed reactions of vinyldiazoacetates with allylic alcohols can generate cyclopentanes with four new stereogenic centers with very high levels of stereoselectivity. nih.gov

Table 1: Examples of Biomass-Derived Precursors for Cyclopentane Synthesis

| Precursor | Potential Cyclopentane Intermediate | Relevant Transformation |

| Furfural | Cyclopentanone | Selective Hydrogenation rsc.org |

| Cyclopentanone | 2-Cyclopentylidenecyclopentanone | Self-Condensation rsc.org |

| Cyrene | Ring-Expanded Products | Ring-Expansion via Dihalocyclopropanation une.edu.au |

| Furylcarbinols | 4-Substituted Cyclopentenones | Piancatelli Rearrangement researchgate.net |

Regioselective and Stereoselective Introduction of the Amino Moiety

With the cyclopentane scaffold in hand, the next critical step is the introduction of the amino group at the C-3 position with precise control over its stereochemistry. This is often the most challenging aspect of the synthesis, and several sophisticated methods have been developed to address it.

Asymmetric synthesis is paramount for producing enantiomerically pure aminocyclopentane derivatives. nih.gov A widely used strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org This approach enables the synthesis of a large number of enantiomerically pure compounds in a time-efficient manner. sigmaaldrich.com

Several types of chiral auxiliaries are available, including oxazolidinones, which have been popularized for their effectiveness in directing aldol reactions, alkylation reactions, and Diels-Alder reactions. Amino alcohols, such as ephedrine derivatives, are also important chiral auxiliaries that can form chelates and direct the stereochemical course of a reaction. The Ellman lab developed tert-butanesulfinamide, a versatile and extensively used chiral reagent for the asymmetric synthesis of a wide variety of amines. yale.edu

The general scheme for employing a chiral auxiliary involves attaching it to a prochiral substrate, performing a diastereoselective reaction to create the desired stereocenter, and then removing the auxiliary to reveal the enantiomerically enriched product. The auxiliary can often be recovered and reused. wikipedia.org For the synthesis of aminocyclopentyl building blocks, a chiral auxiliary could be attached to a cyclopentanone precursor to direct the stereoselective addition of a nitrogen-containing nucleophile.

Alternatively, asymmetric catalytic methods can be employed. For instance, a highly efficient one-pot multistep process involving an asymmetric Pd(II)-catalyzed Overman rearrangement and a Ru(II)-catalyzed ring-closing metathesis has been developed for the preparation of (R)- or (S)-aminocyclopenta-2-enes in high enantiomeric excess. nih.gov These chiral building blocks can then be further functionalized to introduce other substituents with high stereocontrol. nih.gov

Given the reactivity of the amino group, it is often necessary to protect it during the synthetic sequence to prevent unwanted side reactions. researchgate.net A protecting group is a reversibly formed derivative of a functional group that masks its reactivity. organic-chemistry.org For amines, carbamates are a common and effective class of protecting groups. slideshare.net

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. total-synthesis.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O). derpharmachemica.com The resulting N-Boc protected amine is stable to a wide range of reaction conditions, including basic hydrolysis and many nucleophiles, but can be easily removed under mild acidic conditions. total-synthesis.com This stability profile makes the Boc group orthogonal to other common protecting groups, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group (removed with base) and the benzyloxycarbonyl (Cbz) group (removed by hydrogenolysis). total-synthesis.com This orthogonality is crucial in complex, multi-step syntheses, allowing for the selective deprotection of one functional group while others remain protected. organic-chemistry.org

In the context of 3-aminocyclopentyl benzoate synthesis, the amino group would likely be introduced and then immediately protected, for example, as its N-Boc derivative. researchgate.net This would allow for subsequent manipulations of other functional groups on the cyclopentane ring, such as the introduction of the hydroxyl group that will eventually become part of the benzoate ester, without interference from the nucleophilic amino group.

Table 2: Common Protecting Groups for Amines and Their Cleavage Conditions

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Mild Acid (e.g., TFA) total-synthesis.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) fiveable.me |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd) total-synthesis.com |

Esterification Techniques for Benzoate Formation and Analogous Esters

The final key transformation in the synthesis of this compound is the formation of the ester linkage between the cyclopentanol precursor and benzoic acid. Several reliable methods exist for esterification.

The Fischer esterification is a classic and widely used method that involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or a sulfonic acid like p-toluenesulfonic acid (TsOH). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in large excess as the solvent, or water is removed as it is formed. masterorganicchemistry.com

For more sensitive substrates or when milder conditions are required, other esterification methods can be employed. For instance, the reaction can be promoted by coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Transesterification is another viable method, where an existing ester is converted into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.org This can be useful if a related ester of the aminocyclopentanol is already available.

In the synthesis of this compound, the N-protected 3-aminocyclopentanol (B77102) would be reacted with benzoic acid under appropriate esterification conditions. For example, a Fischer esterification using benzoic acid and the aminocyclopentanol with a catalytic amount of sulfuric acid would yield the desired benzoate ester. youtube.comdergipark.org.tr Subsequent deprotection of the amino group would then furnish the final target compound.

Table 3: Comparison of Common Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Carboxylic Acid, Alcohol, Acid Catalyst | Typically refluxing in excess alcohol masterorganicchemistry.com | Simple, inexpensive reagents | Equilibrium reaction, can require harsh conditions |

| DCC/EDC Coupling | Carboxylic Acid, Alcohol, Coupling Agent, Base | Often at room temperature | Mild conditions, high yields | Byproducts can be difficult to remove |

| Transesterification | Ester, Alcohol, Acid or Base Catalyst | Varies with catalyst libretexts.org | Useful for converting one ester to another | Equilibrium reaction |

Convergent and Divergent Synthetic Strategies for the Chemical Compound

In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules. nih.gov This approach is particularly powerful for creating libraries of related compounds for structure-activity relationship studies. nih.gov In the context of this compound, a common N-protected 3-aminocyclopentanol intermediate could be synthesized. This intermediate could then be reacted with a wide range of different carboxylic acids to generate a library of aminocyclopentyl esters, including the benzoate. Alternatively, modifications could be made to the cyclopentane ring of a common precursor before the introduction of the amino and benzoate functionalities.

The choice between a convergent and divergent strategy depends on the specific goals of the synthesis. If the primary objective is the efficient synthesis of a single target molecule, a convergent approach may be preferred. If the goal is to explore the chemical space around the this compound scaffold, a divergent strategy would be more advantageous. nih.gov

Cascade Reactions and Multicomponent Methodologies in Aminocyclopentyl Benzoate Synthesis

To enhance synthetic efficiency and align with the principles of green chemistry, cascade reactions and multicomponent methodologies are increasingly being explored for the construction of complex molecular architectures. 20.210.105

A cascade reaction , also known as a domino or tandem reaction, is a process where multiple bond-forming events occur in a single synthetic operation without isolating the intermediates. nih.gov These reactions can rapidly build molecular complexity from simple starting materials, often with high stereoselectivity. arkat-usa.org For the synthesis of aminocyclopentyl frameworks, a cascade reaction could potentially be designed to form the cyclopentane ring and introduce the amino and hydroxyl functionalities in a single pot. For example, a multicatalytic formal [3+2] reaction between a 1,3-dicarbonyl compound and an α,β-unsaturated aldehyde can lead to densely functionalized cyclopentanones with high enantioselectivities. nih.gov These cyclopentanones could then be further elaborated to the desired aminocyclopentanol.

Multicomponent reactions (MCRs) are processes in which three or more reactants are combined in a single reaction vessel to form a product that contains substantial portions of all the reactants. MCRs are highly atom-economical and can quickly generate libraries of structurally diverse compounds. While specific MCRs for the direct synthesis of this compound are not prominently described, the principles of MCRs could be applied to generate key intermediates. For example, a Passerini or Ugi multicomponent reaction could potentially be adapted to create a precursor containing the necessary carbon skeleton and functional groups for subsequent cyclization and elaboration into the target molecule. rsc.org

The development of novel cascade and multicomponent reactions for the synthesis of this compound and its analogs remains an active area of research, with the potential to significantly streamline the synthesis of these important compounds.

Chemical Reactivity and Mechanistic Investigations of 3 Aminocyclopentyl Benzoate Derivatives

Reactivity Profiles of the Primary Amine Functionality

The primary amino group is a key site of reactivity in 3-aminocyclopentyl benzoate (B1203000) derivatives. As a nucleophilic and basic center, it readily participates in a variety of chemical transformations. The lone pair of electrons on the nitrogen atom allows it to attack electrophilic species, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

The primary amine of 3-aminocyclopentyl benzoate exhibits strong nucleophilic character, readily reacting with electrophilic reagents to form stable amide and carbamate linkages. These reactions are fundamental in synthetic chemistry for protecting the amino group or for building more complex molecular architectures.

Amide Formation: The reaction of the aminocyclopentyl moiety with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, yields the corresponding N-cyclopentyl amides. When using a carboxylic acid, a dehydrating agent like dicyclohexylcarbodiimide (DCC) is often required to facilitate the condensation by converting the carboxylic acid's hydroxyl group into a better leaving group. youtube.com

Carbamate Formation: Carbamates, which are esters of carbamic acid, are readily synthesized from the primary amine. wikipedia.org A common method involves the reaction with chloroformates in the presence of a base to neutralize the HCl byproduct. Another approach is the reaction with di-tert-butyl dicarbonate (Boc-anhydride) to form the widely used tert-butyl carbamate (Boc) protecting group. The Curtius rearrangement of an acyl azide, formed from a carboxylic acid, can generate an isocyanate intermediate that is subsequently trapped by an alcohol to yield the desired carbamate. organic-chemistry.org The reversible reaction of primary amines with carbon dioxide can also be utilized, forming alkylammonium carbamates which can influence the amine's reactivity. mdpi.com

| Reagent Type | Specific Reagent | Product | General Conditions |

| Acyl Chloride | Benzoyl chloride | N-(cyclopentyl)benzamide | Base (e.g., pyridine, triethylamine) |

| Anhydride | Acetic anhydride | N-(cyclopentyl)acetamide | Base or neat |

| Carboxylic Acid | Benzoic Acid | N-(cyclopentyl)benzamide | Dehydrating agent (e.g., DCC) |

| Chloroformate | Benzyl chloroformate | Benzyl N-cyclopentylcarbamate | Base (e.g., NaHCO3) |

| Dicarbonate | Di-tert-butyl dicarbonate | tert-Butyl N-cyclopentylcarbamate | Base (e.g., triethylamine) |

| Isocyanate | Phenyl isocyanate | 1-Cyclopentyl-3-phenylurea | Aprotic solvent |

Beyond acylation, the amino group can undergo various other transformations, including addition and elimination reactions.

Addition Reactions: As a potent nucleophile, the primary amine can participate in Michael additions to α,β-unsaturated carbonyl compounds. nih.gov This conjugate addition leads to the formation of a new carbon-nitrogen bond at the β-position of the unsaturated system. Furthermore, the amine can add to carbonyl compounds like aldehydes and ketones to form an unstable carbinolamine intermediate, which then dehydrates to form a stable imine (Schiff base). pearson.com

Elimination Reactions: While direct elimination from the primary amine is uncommon, derivatives can undergo elimination. For instance, after exhaustive alkylation to form a quaternary ammonium (B1175870) salt, the derivative can undergo a Hofmann elimination reaction in the presence of a strong base (like silver oxide) and heat to form an alkene. youtube.com This E2 elimination process involves the removal of a β-hydrogen and the ammonium group.

Reactions at the Ester Linkage (e.g., Transesterification, Selective Hydrolysis)

The benzoate ester linkage in this compound is susceptible to nucleophilic acyl substitution. These reactions, such as hydrolysis and transesterification, allow for the modification or cleavage of the ester group.

Selective Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (benzoic acid) and 3-aminocyclopentanol (B77102) under either acidic or basic conditions. Selectivity can be challenging, as the amino group is protonated under acidic conditions, potentially protecting it, while basic conditions can lead to competing reactions at the amine. Careful control of pH is necessary to achieve selective hydrolysis.

Transesterification: This process involves the conversion of the benzoate ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, treatment with methanol (B129727) and a catalytic amount of acid will yield methyl benzoate and 3-aminocyclopentanol. Titanate catalysts have been shown to be highly active for the transesterification of methyl benzoate to other alkyl benzoates, a process that could be adapted for aminocyclopentyl benzoate. researchgate.net The preparation of benzoate esters of sterically hindered tertiary alcohols can also be achieved via transesterification. acs.org

| Reaction | Reagents | Products |

| Basic Hydrolysis | NaOH, H₂O | Sodium Benzoate + 3-Aminocyclopentanol |

| Acidic Hydrolysis | H₃O⁺, H₂O | Benzoic Acid + 3-Aminocyclopentanol salt |

| Transesterification | R'OH, Acid or Base Catalyst | Alkyl Benzoate + 3-Aminocyclopentanol |

Reactivity of the Cyclopentyl Ring System (e.g., Functionalization, Ring Expansion/Contraction)

The cyclopentyl ring provides a saturated carbocyclic scaffold that can also be chemically modified, although this often requires more forcing conditions or specific activation compared to the functional groups.

Functionalization: Direct functionalization of the C-H bonds on the cyclopentane (B165970) ring is challenging but can be achieved through various modern synthetic methods. These methods often involve radical-based processes or transition-metal-catalyzed C-H activation. The presence of the amino and benzoate groups can influence the regioselectivity of these reactions.

Ring Expansion: Cyclopentyl systems can be expanded to six-membered rings. A classic example is the Tiffeneau–Demjanov rearrangement, where a β-amino alcohol is treated with nitrous acid to form a diazonium salt. Subsequent loss of N₂ generates a carbocation that can trigger a rearrangement, leading to ring expansion. chemistrysteps.com For a derivative of this compound, this would first require hydrolysis of the ester to reveal the necessary alcohol functionality. Ring expansion reactions are a powerful tool for accessing larger ring systems like azepines from smaller heterocyclic precursors. nih.govmdpi.com

Ring Contraction: Conversely, larger rings can be contracted to form cyclopentyl derivatives. researchgate.net Photomediated ring contractions of piperidines have been shown to yield cyclopentylamines. nih.gov The Favorskii rearrangement of α-haloketones in larger ring systems can also lead to ring-contracted cyclopentane carboxylic acid derivatives. researchgate.net These methods are valuable for synthesizing highly substituted cyclopentanes from more readily available starting materials. nih.gov

| Transformation | General Method | Starting Material Type | Product Ring System |

| Ring Expansion | Tiffeneau–Demjanov Rearrangement | Cyclopentylmethanamine | Cyclohexanone |

| Ring Contraction | Photomediated Rearrangement | Substituted Piperidine | Substituted Cyclopentylamine (B150401) nih.gov |

| Ring Contraction | Favorskii Rearrangement | α-Halocyclohexanone | Cyclopentanecarboxylic Acid researchgate.net |

Rearrangement Reactions Involving Aminocyclopentyl Benzoate Analogs

Analogs of aminocyclopentyl benzoate can undergo various skeletal rearrangements to yield structurally diverse products. These reactions often proceed through reactive intermediates like carbocations or carbenes.

Cationic rearrangements are particularly common in carbocyclic systems. The formation of a carbocation on a ring, for instance, by the loss of a leaving group, can initiate a 1,2-alkyl shift, leading to either ring expansion or contraction, driven by the formation of a more stable carbocation or the relief of ring strain. wikipedia.org For example, diazotization of aminocyclobutanes can lead to a mixture of cyclobutyl and cyclopropylmethyl products through carbocation intermediates. wikipedia.org Similar principles apply to cyclopentyl systems, where a carbocation adjacent to the ring could trigger a rearrangement.

The Wolff rearrangement of α-diazoketones provides a pathway for ring contraction. When applied to a cyclic α-diazoketone, the reaction proceeds through a carbene intermediate to form a ketene, which can be trapped by nucleophiles to yield a ring-contracted ester or acid. researchgate.net

Exploration of Catalytic Transformations (e.g., Metal-Catalyzed Cross-Coupling Reactions)

The field of metal-catalyzed cross-coupling has provided powerful tools for C-C and C-N bond formation. Derivatives of this compound can be envisioned as substrates in such reactions. For instance, if a halogen atom were introduced onto the cyclopentyl ring or the benzoate ring, it could serve as a handle for Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions.

Palladium-catalyzed cross-coupling reactions of amides with aryl mesylates have been developed, suggesting that the N-acylated derivative of this compound could potentially couple with aryl mesylates. nih.gov Similarly, nickel- and cobalt-catalyzed cross-coupling reactions are effective for a range of transformations, including the amination of aryl chlorides and reactions involving organozinc reagents. semanticscholar.orgresearchgate.net These methods could be applied to suitably functionalized analogs of this compound to introduce further molecular complexity.

Kinetic and Mechanistic Studies of Reaction Pathways for the Chemical Compound

The study of reaction kinetics and mechanisms provides fundamental insights into the chemical behavior of this compound and its derivatives. Understanding these pathways is crucial for predicting stability, reactivity, and potential interactions in various chemical and biological systems. The primary reaction pathways investigated for benzoate esters, which serve as structural analogs for this compound, are hydrolysis and aminolysis.

Alkaline Hydrolysis

The hydrolysis of benzoate esters under alkaline conditions has been a subject of detailed kinetic and mechanistic investigation. The generally accepted mechanism for this reaction is the acyl-oxygen cleavage (BAC2) mechanism. nih.gov This pathway involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the alkoxide leaving group.

In a study investigating the alkaline hydrolysis of a series of benzoate esters, the reaction was monitored over time to determine the hydrolytic stability. The reaction was initiated by the addition of lithium hydroxide in a tetrahydrofuran and water mixture. The rate of disappearance of the parent ester was measured to calculate its half-life (t1/2).

Key findings from these studies on analogous benzoate esters indicate that the rate of hydrolysis is influenced by the nature of the alkyl or aryl group attached to the ester oxygen. For instance, phenyl benzoate exhibits rapid hydrolysis (t1/2 = 11 min), which is attributed to the lower energy of its Lowest Unoccupied Molecular Orbital (LUMO) and the resonance stabilization of the resulting phenoxide ion. nih.gov In contrast, the hydrolytic stability of alkyl benzoates appears to be related to the size of the alkyl group.

Table 1: Half-lives for the Base-Catalyzed Hydrolysis of Selected Benzoate Esters

| Compound | Half-life (t1/2) in minutes |

| Benzoate Ester 1 | 14 |

| Benzoate Ester 2 | 14 |

| Benzoate Ester 3 | 19 |

| Benzoate Ester 4 | 21 |

| Phenyl Benzoate | 11 |

This data is based on analogous benzoate esters and is intended to be illustrative of the kinetic behavior expected for this compound.

The rate-determining step in the BAC2 mechanism is considered to be the formation of the tetrahedral intermediate. nih.gov Computational studies have been employed to calculate the activation energy for this step, providing theoretical support for the experimentally observed reactivity trends.

Aminolysis

The reaction of benzoate esters with amines, known as aminolysis, has also been a focus of mechanistic studies. Computational studies using density functional theory and ab initio methods have been applied to investigate the reaction pathways for the aminolysis of methyl benzoate with ammonia. These studies have explored both concerted and neutral stepwise mechanisms. The findings suggest that these two pathways can have similar activation energies.

Furthermore, the role of general base catalysis in the aminolysis of benzoate esters has been examined. The presence of a general base, such as an additional molecule of the amine, can significantly lower the activation energy of the reaction. The most favorable pathway is often found to be a general-base-catalyzed neutral stepwise mechanism. researchgate.net In this mechanism, the catalytic amine molecule facilitates proton transfer processes, thereby stabilizing the transition state.

Enzymatic Hydrolysis

The hydrolysis of benzoate esters can also be catalyzed by enzymes, such as carboxypeptidase A. Kinetic studies of the enzymatic hydrolysis of para-substituted O-benzoyl-2-hydroxybutanoic acids have revealed that the electronic properties of the substituent on the benzoate ring influence the reaction rate. A linear correlation between the logarithm of the catalytic rate constant (kcat) and the Hammett σ constants of the substituents has been observed. This suggests that the reaction mechanism is sensitive to the electronic effects of the substituents.

The pH-rate profile for the enzymatic hydrolysis provides further mechanistic insights. For the hydrolysis of O-hippuryl-L-3-phenyllactic acid by carboxypeptidase A, the catalytic rate constant (kcat) was found to be independent of pH in the range of 5 to 10. This information, combined with the known crystal structure of the enzyme, aids in elucidating the specific interactions and catalytic residues involved in the ester hydrolysis mechanism.

Stereochemical Analysis and Conformational Landscapes

Isomerism of the 3-Aminocyclopentyl Benzoate (B1203000) Scaffold (e.g., Diastereomers and Enantiomers)

The structure of 3-aminocyclopentyl benzoate contains two chiral centers at positions 1 and 3 of the cyclopentyl ring. This gives rise to the possibility of multiple stereoisomers. Specifically, the compound can exist as two pairs of enantiomers, which are diastereomers of each other. These are the cis and trans isomers, referring to the relative orientation of the amino and benzoate groups.

cis-isomer: In the cis-isomer, the amino and benzoate substituents are on the same side of the cyclopentyl ring. This diastereomer exists as a pair of enantiomers: (1R,3R)-3-aminocyclopentyl benzoate and (1S,3S)-3-aminocyclopentyl benzoate.

trans-isomer: In the trans-isomer, the amino and benzoate substituents are on opposite sides of the ring. This diastereomer also exists as a pair of enantiomers: (1R,3S)-3-aminocyclopentyl benzoate and (1S,3R)-3-aminocyclopentyl benzoate.

The physical and chemical properties of these diastereomers are expected to differ, leading to different biological activities and spectroscopic signatures. The enantiomers of each pair will have identical physical properties in a non-chiral environment but will rotate plane-polarized light in opposite directions.

| Isomer Type | Specific Stereoisomers | Relationship |

| cis | (1R,3R)-3-aminocyclopentyl benzoate | Enantiomers |

| (1S,3S)-3-aminocyclopentyl benzoate | ||

| trans | (1R,3S)-3-aminocyclopentyl benzoate | Enantiomers |

| (1S,3R)-3-aminocyclopentyl benzoate |

Methods for Chiral Resolution and Enantioselective Synthesis of the Compound

The separation of the enantiomers of this compound, a process known as chiral resolution, is crucial for studying the properties of the individual stereoisomers. Common methods for chiral resolution that could be applied include:

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation.

Diastereomeric Salt Formation: Reaction of the racemic amino group with a chiral acid can form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. Subsequent removal of the chiral auxiliary regenerates the pure enantiomers of the amine.

Enantioselective synthesis, the direct synthesis of a specific enantiomer, is another important strategy. While specific methods for this compound are not detailed in the provided information, general approaches for similar compounds often involve:

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer or the product.

Asymmetric Catalysis: The use of chiral catalysts can direct a reaction to produce predominantly one enantiomer. For instance, an enantioselective synthesis of a related compound, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, has been achieved using an alkylidene carbene 1,5-C-H insertion reaction as a key step nih.gov.

Conformational Dynamics and Preferred Orientations of the Cyclopentyl Ring

The cyclopentyl ring is not planar and exists in a dynamic equilibrium of puckered conformations to relieve torsional strain. The two most common conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry) . In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the half-chair conformation, three adjacent carbons are coplanar, with the other two carbons displaced on opposite sides of the plane.

For substituted cyclopentanes like this compound, the substituents will prefer to occupy positions that minimize steric interactions. In the envelope conformation, substituents can be in either axial or equatorial positions on the "flap" carbon or on the planar carbons. In the half-chair conformation, the substituents can also occupy pseudo-axial and pseudo-equatorial positions. The equilibrium between these conformations is rapid at room temperature. The preferred conformation will be the one that minimizes steric hindrance between the bulky amino and benzoate groups and the hydrogen atoms on the ring.

| Conformation | Symmetry | Description |

| Envelope | C_s | Four carbon atoms are in a plane, with the fifth atom out of the plane. |

| Half-Chair | C_2 | Three adjacent carbon atoms are in a plane, with the other two displaced on opposite sides. |

Stereoelectronic Effects on Chemical Reactivity and Selectivity

Stereoelectronic effects, which involve the interaction of electron orbitals due to the specific spatial arrangement of atoms, can significantly influence the reactivity and selectivity of reactions involving this compound. These effects arise from the overlap of bonding or non-bonding orbitals with anti-bonding orbitals.

For example, the orientation of the lone pair of electrons on the nitrogen atom of the amino group relative to the C-C bonds of the cyclopentyl ring can affect its nucleophilicity. Similarly, the orientation of the benzoate group can influence the accessibility of adjacent protons for abstraction or the trajectory of an incoming reagent.

Hyperconjugation, a type of stereoelectronic effect, involves the donation of electron density from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital. In this compound, interactions between the C-H or C-N sigma bonds and the C-C sigma-star anti-bonding orbitals can stabilize certain conformations over others, thereby influencing the conformational equilibrium and, consequently, the molecule's reactivity. The specific nature of these effects would depend on the relative stereochemistry (cis or trans) of the substituents.

Derivatization Strategies and Structural Modifications of 3 Aminocyclopentyl Benzoate

Modification of the Amino Group for Diverse Functionalization

The primary amino group in 3-aminocyclopentyl benzoate (B1203000) is a versatile handle for a wide range of chemical transformations. Acylation of the amine is a common strategy, though the resulting amides and simple carbamates often exhibit high chemical and enzymatic stability, which can be a drawback if rapid in vivo cleavage is desired. nih.govresearchgate.net Nevertheless, N-acyl derivatives have been successfully employed to create prodrugs that enhance properties like lipophilicity. researchgate.net

More sophisticated approaches involve the use of N-acyloxyalkyl groups, although these derivatives can be highly labile in aqueous solutions. nih.gov Another strategy is the formation of N-Mannich bases. nih.gov The primary goal of modifying the amino group is often to temporarily mask its polarity, which can improve membrane permeability, a crucial factor for oral absorption and crossing the blood-brain barrier. nih.gov The tendency of primary amines to undergo first-pass metabolism through N-acetylation and oxidation is another reason for their derivatization. nih.govresearchgate.net

| Modification Strategy | Resulting Functional Group | Potential Application |

| Acylation | Amide, Carbamate | Enhance lipophilicity, prodrug design researchgate.net |

| N-Acyloxyalkylation | N-Acyloxyalkyl amine | Prodrugs (can be highly labile) nih.gov |

| Mannich Reaction | N-Mannich base | Prodrug design nih.gov |

Derivatization of the Benzoate Moiety for Substituted Analogs

The benzoate portion of the molecule offers significant opportunities for structural variation. Introducing substituents on the phenyl ring can profoundly influence the electronic properties and steric profile of the ester. For instance, electron-withdrawing groups, such as a bromine atom, can decrease the hydrolytic stability of the ester bond. nih.gov This is a critical consideration in prodrug design, where the rate of cleavage to release the active compound needs to be carefully controlled.

Structure-activity relationship (SAR) studies have shown that even minor changes to the benzoate ring can lead to significant differences in biological activity. nih.gov For example, in the context of dipeptidyl peptidase-4 (DPP-4) inhibitors, the ester derivatives of benzoic acid analogs displayed comparable activities to their acid counterparts. nih.gov Molecular modeling can be employed to understand the binding modes of these substituted analogs to their biological targets. nih.gov

The hydrolytic stability of benzoate esters is influenced by factors such as the size of the alkyl group in the alcohol portion and the nature of substituents on the phenyl ring. nih.gov This knowledge can be harnessed to design derivatives with desired metabolic stability. nih.gov

| Substituent Effect on Benzoate Moiety | Impact on Properties | Example Application |

| Electron-withdrawing groups (e.g., Br) | Decreased hydrolytic stability nih.gov | Fine-tuning prodrug cleavage rates |

| Altered substitution pattern | Modified biological activity and binding affinity nih.gov | Optimization of pharmacological potency |

| Varied steric and electronic properties | Changes in metabolic stability nih.gov | Designing compounds with desired pharmacokinetic profiles |

Cyclopentyl Ring Functionalization and Side-Chain Elaboration

Functionalization of the cyclopentyl ring provides a means to introduce additional chemical diversity and explore new regions of chemical space. The synthesis of polyfunctionalized cyclopentylamines is an active area of research. nih.gov One approach involves the iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with various alkenes to generate structurally complex cyclopentylamine (B150401) scaffolds. nih.gov

The introduction of substituents on the cyclopentyl ring can influence the molecule's conformation and its interactions with biological targets. nih.gov For instance, the aliphatic cyclopentyl moiety can engage in CH–π interactions and hydrophobic contacts with amino acid side chains in a protein's active site. nih.gov

Furthermore, the cyclopentane (B165970) core can serve as a scaffold for the elaboration of side chains, leading to the creation of novel analogs with potentially improved properties. The stereospecific synthesis of functionalized cyclopentanes is crucial in this regard, as the stereochemistry of substituents can have a profound impact on biological activity.

Strategic Design of Pro-moieties and Prodrug Analogs for Research Applications

The development of prodrugs is a well-established strategy to overcome undesirable pharmaceutical properties of a parent drug molecule. nih.govresearchgate.netnih.gov A prodrug is a chemically modified, often inactive, form of a drug that is converted to the active form in the body through enzymatic or chemical processes. nih.govewadirect.com The moiety attached to the parent drug is known as a pro-moiety. ijper.org

For amine-containing compounds like 3-aminocyclopentyl benzoate, a common prodrug approach involves masking the polar amino group to enhance lipophilicity and improve membrane permeability. nih.govresearchgate.net This can be achieved by forming amides, carbamates, or other derivatives. nih.gov The choice of pro-moiety is critical and should be guided by the need to achieve an optimal balance of stability and cleavage rate. ijper.org An ideal ester prodrug should be chemically stable, have good aqueous solubility, exhibit high transcellular absorption, be resistant to hydrolysis before reaching the target, and then rapidly and quantitatively break down to release the active compound. nih.gov

In the context of research applications, prodrug analogs of this compound can be designed to study its metabolic pathways, tissue distribution, and mechanism of action. By systematically varying the pro-moiety, researchers can investigate how different chemical linkers affect the release kinetics and bioavailability of the parent compound.

| Prodrug Strategy | Pro-moiety Type | Objective |

| Carrier-Linked Prodrug | Lipophilic ester or amide | Enhance membrane permeability and oral absorption nih.govresearchgate.net |

| Bioprecursor Prodrug | Moiety activated by specific enzymes | Targeted drug release, reduced systemic toxicity ewadirect.com |

| Mutual Prodrug | A second pharmacologically active agent | Synergistic effects, altered pharmacokinetic profile ijper.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-Aminocyclopentyl benzoate (B1203000). By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Aminocyclopentyl benzoate would exhibit characteristic signals corresponding to the protons in the benzoate and aminocyclopentyl moieties.

Aromatic Protons: The protons on the benzene (B151609) ring would appear in the downfield region, typically between δ 7.4 and 8.1 ppm. The protons ortho to the carbonyl group are expected to be the most deshielded.

Cyclopentyl Protons: The proton attached to the carbon bearing the ester oxygen (methine proton) would likely appear as a multiplet around δ 5.0-5.5 ppm, shifted downfield due to the electron-withdrawing effect of the benzoate group. The proton on the carbon bearing the amino group would also be a multiplet, with its chemical shift influenced by the cis/trans stereochemistry relative to the benzoate group. The remaining methylene (B1212753) protons of the cyclopentyl ring would produce a complex series of multiplets in the upfield region, generally between δ 1.5 and 2.5 ppm.

Amine Protons: The protons of the primary amine group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The ester carbonyl carbon is expected to have a chemical shift in the range of δ 165-175 ppm.

Aromatic Carbons: The carbons of the benzene ring would show signals between δ 128 and 135 ppm. The carbon attached to the carbonyl group (ipso-carbon) would have a distinct chemical shift within this range.

Cyclopentyl Carbons: The carbon atom attached to the ester oxygen would be found in the δ 70-80 ppm region. The carbon atom bonded to the amino group would also be in a similar downfield region. The other methylene carbons of the cyclopentyl ring would appear at higher field, typically between δ 20 and 40 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzoate ortho-H | ~8.0 | - |

| Benzoate meta-H | ~7.4 | - |

| Benzoate para-H | ~7.5 | - |

| Benzoate ipso-C | - | ~130 |

| Benzoate ortho-C | - | ~129.5 |

| Benzoate meta-C | - | ~128.5 |

| Benzoate para-C | - | ~133 |

| Carbonyl C=O | - | ~166 |

| Cyclopentyl CH-O | ~5.2 | ~75 |

| Cyclopentyl CH-N | ~3.5 | ~55 |

| Cyclopentyl CH₂ | 1.6-2.2 | 20-40 |

| Amine NH₂ | Variable | - |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): In ESI-MS, this compound would typically be observed as the protonated molecule [M+H]⁺ in the positive ion mode. Given the molecular formula C₁₂H₁₅NO₂, the theoretical monoisotopic mass is 205.1103 g/mol . Therefore, the [M+H]⁺ ion would be detected at an m/z of approximately 206.1181.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragmentation patterns. Common fragmentation pathways for amino esters include:

Loss of the aminocyclopentyl group: This would result in the formation of a benzoyl cation at m/z 105.

Loss of benzoic acid: Cleavage of the ester bond could lead to the loss of benzoic acid (122.0368 u), resulting in an aminocyclopentyl cation at m/z 84.0813.

Cleavage within the cyclopentyl ring: Further fragmentation of the aminocyclopentyl moiety could also be observed.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation of the compound from a mixture followed by its detection and identification by the mass spectrometer. This is particularly useful for analyzing the purity of a sample and identifying any impurities.

Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₂H₁₆NO₂]⁺ | 206.1181 |

| [M-C₅H₁₀N]⁺ | [C₇H₅O]⁺ | 105.0335 |

| [M-C₇H₅O₂]⁺ | [C₅H₁₀N]⁺ | 84.0813 |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for determining the purity of this compound and for separating it from any starting materials, byproducts, or degradation products. biomedres.us

A typical reversed-phase HPLC method would likely be employed.

Stationary Phase: A C18 column is a common choice for compounds of this polarity.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be used. A gradient elution, where the proportion of the organic solvent is increased over time, would likely provide good separation of impurities with different polarities.

Detection: A UV detector would be suitable, as the benzoate group has a strong chromophore. The detection wavelength would typically be set around 230-254 nm.

UPLC, which utilizes smaller particle size columns and higher pressures, offers advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. pnrjournal.com A UPLC method for this compound would provide a more detailed purity profile in a shorter amount of time. pnrjournal.com

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would definitively determine:

The molecular conformation in the solid state.

The bond lengths and angles.

The stereochemistry of the chiral centers (cis/trans relationship of the amino and benzoate groups).

The intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Obtaining suitable single crystals is a prerequisite for this technique. The successful growth of high-quality crystals can be influenced by factors such as solvent, temperature, and purity of the compound. While no specific crystal structure for this compound is publicly available, the technique remains the gold standard for unambiguous solid-state structure determination.

Chiral Chromatography and Polarimetry for Enantiomeric Purity Evaluation

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. It is often crucial to separate and quantify these enantiomers, as they can have different biological activities.

Chiral Chromatography: Chiral HPLC is the most common method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Chiral Stationary Phases: Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective for the separation of a wide range of chiral compounds, including those with amino and ester functional groups.

Mobile Phase: The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving good enantioseparation.

Polarimetry: Polarimetry is a technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer will rotate the light to an equal but opposite degree. While polarimetry can confirm the optical activity of a sample, it is generally used in conjunction with chiral chromatography to determine the enantiomeric excess (ee) or enantiomeric purity.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to verify the empirical formula. For this compound, with the molecular formula C₁₂H₁₅NO₂, the theoretical elemental composition can be calculated.

The experimental results from an elemental analyzer should closely match these theoretical values to confirm the elemental composition and support the proposed molecular formula.

Theoretical Elemental Composition of this compound (C₁₂H₁₅NO₂)

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 12 | 144.12 | 70.22 |

| Hydrogen | H | 1.008 | 15 | 15.12 | 7.37 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.83 |

| Oxygen | O | 16.00 | 2 | 32.00 | 15.59 |

| Total | 205.25 | 100.00 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., DFT investigations)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic structure and energetic properties of a molecule like 3-Aminocyclopentyl benzoate (B1203000). These calculations solve approximations of the Schrödinger equation to provide information on electron distribution, molecular orbital energies, and thermodynamic properties.

DFT studies would be invaluable for understanding the fundamental characteristics of 3-Aminocyclopentyl benzoate. For instance, calculations could determine the molecule's heat of formation, which is a measure of its stability. Similar DFT calculations have been performed on aminonitrocyclopentanes to evaluate their energetic properties. bibliotekanauki.pl Furthermore, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical parameters that can be calculated. The HOMO-LUMO gap provides insights into the molecule's reactivity and electronic transitions. For example, in a study of novel benzoate ester derivatives, DFT and time-dependent DFT (TDDFT) calculations at the B3LYP/6–31 G* level of theory were used to confirm the spatial separation between the HOMO and LUMO, which is crucial for understanding their photophysical properties. researchgate.net

Illustrative Data Table for Calculated Electronic Properties:

This table illustrates the type of data that could be generated for this compound using DFT calculations, based on typical values for similar organic molecules.

| Property | Calculated Value (Illustrative) | Significance |

| Heat of Formation (ΔHf) | - XXX kJ/mol | Indicates the thermodynamic stability of the molecule. |

| HOMO Energy | - Y.YY eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | + Z.ZZ eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | A.AA eV | Correlates with chemical reactivity and electronic excitation energy. |

| Dipole Moment | B.BB Debye | Provides insight into the polarity of the molecule. |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum chemical methods provide detailed electronic information, they are computationally expensive for large systems or long-timescale phenomena. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally efficient alternative for exploring the conformational landscape and dynamic behavior of molecules like this compound.

MM methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. This allows for rapid exploration of different conformations to identify low-energy structures. For this compound, this would involve identifying the preferred orientations of the benzoate group relative to the aminocyclopentyl ring.

MD simulations build upon MM by solving Newton's equations of motion for the atoms in the molecule over time. This provides a dynamic picture of the molecule's behavior, including conformational changes and interactions with its environment (e.g., a solvent). MD simulations have been used to study the fluid properties of cyclopentane (B165970) and its derivatives, providing insights into their intermolecular interactions. aip.org For this compound, MD simulations could reveal the flexibility of the cyclopentane ring and the rotational freedom of the ester group.

Illustrative Data Table for Conformational Analysis:

This table shows hypothetical data that could be obtained from a conformational search for this compound, identifying the relative energies of different conformers.

| Conformer | Dihedral Angle (°)(N-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60 | 0.00 | 60 |

| 2 | 180 | 1.20 | 25 |

| 3 | -60 | 2.50 | 15 |

Prediction of Reaction Pathways and Transition States for Aminocyclopentyl Benzoate Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting reaction pathways, and identifying transition states. For this compound, this could involve studying reactions such as hydrolysis of the ester bond or reactions involving the amino group.

DFT calculations can be used to map out the potential energy surface of a reaction, locating the transition state structure and calculating the activation energy. This information is crucial for understanding the kinetics of a reaction. For example, DFT calculations have been employed to investigate the mechanism of base-catalyzed hydrolysis of α-amino acid esters. ekb.eg Similarly, semi-empirical methods have been used to calculate the activation energy for the hydrolysis of a series of benzoate esters. nih.gov For this compound, similar computational approaches could be used to predict the transition state and activation energy for its hydrolysis, providing insights into its stability under different pH conditions.

Illustrative Data Table for a Hypothetical Reaction Pathway:

This table provides an example of the kind of energetic data that could be computed for the hydrolysis of this compound.

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + H2O) | 0.0 |

| Transition State | +15.8 |

| Products (3-Aminocyclopentanol + Benzoic Acid) | -5.2 |

Computational Studies on Structure-Reactivity Relationships within the Chemical Compound Class

Computational studies can be extended to a series of related compounds to establish structure-activity or structure-reactivity relationships (SARs or SRRs). By systematically modifying the structure of this compound and calculating relevant molecular descriptors, it is possible to understand how changes in structure affect its properties and reactivity.

For a class of compounds including this compound and its derivatives, DFT could be used to calculate a range of molecular descriptors. These descriptors can include electronic properties (such as HOMO/LUMO energies and atomic charges), steric properties, and thermodynamic properties. For instance, conceptual DFT has been used to calculate the chemical reactivity descriptors for amino acids to understand their potential as corrosion inhibitors. nih.gov By analyzing the correlation between these calculated descriptors and experimentally observed reactivity for a series of aminocyclopentyl benzoate derivatives, a quantitative structure-reactivity relationship (QSRR) model could be developed. This model could then be used to predict the reactivity of new, unsynthesized derivatives.

Illustrative Data Table for QSRR Descriptors:

This table illustrates a set of molecular descriptors that could be calculated for a series of aminocyclopentyl benzoate derivatives to build a QSRR model.

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Net Charge on Carbonyl Carbon | Predicted Reactivity (Arbitrary Units) |

| This compound | -Y.YY | +Z.ZZ | +0.XXX | 1.00 |

| Derivative A | -Y.YZ | +Z.ZY | +0.XXY | 1.25 |

| Derivative B | -Y.YX | +Z.ZX | +0.XXZ | 0.85 |

Applications As a Synthetic Intermediate and Building Block in Advanced Chemical Research

Role in the Elaboration of Complex Molecular Architectures

The 3-aminocyclopentyl core, present in 3-aminocyclopentyl benzoate (B1203000), serves as a foundational building block for creating complex molecular structures. The cyclopentane (B165970) ring's non-planar, three-dimensional geometry is a desirable feature in medicinal chemistry, as it increases the "sp3 character" of a molecule. This often leads to improved aqueous solubility and allows for the exploration of a wider range of conformational space compared to flat, aromatic systems. rsc.org

Precursor for Cyclopentyl-Containing Bioactive Scaffolds and Chemical Probes

3-Aminocyclopentyl benzoate and its parent amine are valuable starting materials for the synthesis of a wide array of cyclopentyl-containing compounds that exhibit significant biological activity. These resulting molecules, often referred to as bioactive scaffolds, form the core structure of a class of compounds that can be further modified to optimize therapeutic effects.

A chemical probe is a selective small-molecule modulator of a protein's function that enables researchers to investigate the role of that protein target in cellular or animal models. The aminocyclopentane framework is particularly useful for developing such probes due to its suitability for creating lead-like molecules with favorable properties for optimization. nih.gov

Table 1: Examples of Bioactive Scaffolds Derived from Aminocyclopentane Cores

| Bioactive Scaffold Class | Therapeutic/Research Target | Key Structural Feature |

| NMDA Receptor Antagonists | NR2B Subtype of the NMDA Receptor | 3-Substituted Aminocyclopentane |

| Anticancer Agents | Cell Cycle Proliferation | 8-Cyclopentyl-dihydropteridin-one |

| P2Y12 Antagonists | P2Y12 Receptor (Anti-platelet) | Cyclopentyl-triazolol-pyrimidine |

| Anandamide Analogs | Cannabinoid Receptors | 4-Amidocyclopentane-1,3-diol |

Synthesis of Cyclic Amine-Based Motifs in Chemical Libraries

In modern drug discovery, high-throughput screening of large collections of compounds, known as chemical libraries, is a primary method for identifying initial "hit" compounds. The aminocyclopentane core is considered a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one biological target. nih.gov This makes it an ideal starting point for creating libraries with enhanced chemical and structural diversity. cam.ac.uk

The synthesis of such libraries often involves a "build-couple-transform" paradigm, where a core scaffold is first constructed and then coupled with various building blocks to generate a diverse set of final products. nih.gov The aminocyclopentane structure is well-suited for this approach, as the amino group can be readily functionalized, for example, through acylation, to attach a wide range of substituents. rsc.org This strategy has been successfully used to generate an 80-member library of 4-amidocyclopentane-1,3-diol monoethers for biological screening. rsc.org The use of aminocyclopentane scaffolds allows for the creation of libraries rich in sp3-hybridized centers and stereochemical complexity, which are considered highly valuable for exploring biologically relevant chemical space. rsc.orgcam.ac.uk

The rigid structure of the aminocyclopentane ring makes it an excellent component for designing peptidomimetics—small molecules that mimic the structure and function of peptides. This is particularly relevant in the development of analogs for neuropeptides.

A significant area of application for this scaffold is in the development of N-methyl-D-aspartate (NMDA) receptor antagonists. Research has identified a series of 3-substituted aminocyclopentanes as highly potent and selective antagonists for the NR2B subtype of the NMDA receptor. Excessive stimulation of NMDA receptors is implicated in numerous neurological disorders, and subtype-selective antagonists are sought to provide therapeutic benefits without the side effects associated with nonselective blockers. The aminocyclopentane core was integral to the discovery of orally bioavailable compounds that showed efficacy in animal models of neuropathic pain and Parkinson's disease.

In contrast, the application of the 3-aminocyclopentyl scaffold in the development of Glucagon-like peptide-1 (GLP-1) receptor agonists is not documented in the scientific literature. While significant efforts have been made to develop small-molecule, non-peptidic GLP-1 agonists, the successful scaffolds identified to date are based on different core structures, such as substituted cyclobutanes. nih.gov GLP-1 and its analogs are primarily peptide-based therapeutics used in the treatment of type 2 diabetes and obesity. glucagon.comyoutube.com

Advanced Research Perspectives and Future Trajectories

Innovations in Green Chemistry Approaches for 3-Aminocyclopentyl Benzoate (B1203000) Synthesis

The synthesis of specialty chemicals is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign solvents, catalysts, and energy-efficient processes. For a molecule like 3-aminocyclopentyl benzoate, which contains both an amine and an ester functional group, several innovative green synthetic strategies can be envisioned.

One promising approach is the adoption of continuous flow chemistry . The synthesis of β-amino α,β-unsaturated esters has been successfully demonstrated in aqueous media using continuous flow reactors. researchgate.net This methodology, which avoids the use of external organic solvents, could be adapted for the synthesis of this compound precursors. researchgate.net Flow chemistry offers several advantages, including enhanced heat and mass transfer, improved reaction control, and the potential for straightforward scale-up. researchgate.netdurham.ac.ukacs.org For instance, the esterification of 3-aminocyclopentanol (B77102) with benzoic acid could be performed in a flow reactor, potentially with an immobilized acid catalyst to simplify purification. durham.ac.uk

Biocatalysis presents another powerful green tool for the synthesis of chiral molecules like this compound. Lipases, a class of enzymes that catalyze esterification and transesterification reactions, are particularly relevant. mdpi.comunipd.itnih.gov The enzymatic kinetic resolution of racemic aminocyclopentenols has been reported, providing a route to enantiomerically pure precursors of 3-aminocyclopentanol. researchgate.net Furthermore, lipases have been shown to catalyze the Michael addition of amines to acrylates in the synthesis of β-amino acid esters, highlighting their versatility in forming C-N bonds. mdpi.com A chemoenzymatic approach, combining traditional organic synthesis with biocatalytic steps, could be a highly efficient strategy for producing enantiopure this compound. For example, a racemic mixture of 3-aminocyclopentanol could be resolved using a lipase-catalyzed acylation, followed by esterification with benzoic acid.

| Green Chemistry Approach | Potential Application in this compound Synthesis | Key Advantages |

| Continuous Flow Chemistry | Esterification of 3-aminocyclopentanol with benzoic acid; Synthesis of aminocyclopentanol precursors. researchgate.netdurham.ac.ukacs.org | Enhanced reaction control, improved safety, ease of scalability, potential for solvent-free conditions. researchgate.net |

| Biocatalysis (e.g., Lipases) | Enantioselective acylation of racemic 3-aminocyclopentanol; Direct enzymatic esterification. mdpi.comunipd.itresearchgate.net | High enantioselectivity, mild reaction conditions, reduced waste generation. nih.govnih.gov |

| Microwave-Assisted Synthesis | Acceleration of esterification and other synthetic steps. mdpi.com | Reduced reaction times, increased product yields, energy efficiency. mdpi.com |

| Ultrasound-Mediated Synthesis | Enhancement of reaction rates and yields in various synthetic transformations. mdpi.com | Improved mass transport, potential for novel reactivity. mdpi.com |

Exploration of Novel Chemical Transformations and Unconventional Reactivity

The unique structural features of this compound, namely the cyclic β-amino ester motif, open up avenues for exploring novel chemical transformations and unconventional reactivity. The interplay between the amino and ester functionalities on the cyclopentyl ring could lead to interesting intramolecular reactions and provide a scaffold for the synthesis of more complex molecules.

One area of exploration is the intramolecular cyclization of this compound derivatives. Intramolecular ester enolate-imine cyclization reactions have been utilized for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. nih.gov By modifying the substituents on the nitrogen atom of this compound, it may be possible to induce similar cyclization reactions, leading to novel bicyclic structures with potential biological activity.

The reactivity of the cyclopentane (B165970) ring itself can also be a source of novel transformations. For instance, the introduction of unsaturation into the ring could lead to precursors for various cycloaddition reactions. Furthermore, the synthesis and functionalization of 4-aminocyclopentenones via rearrangements of 2-furylcarbinols suggest pathways to introduce additional functionality onto the cyclopentyl core of this compound.

Moreover, the development of catalysts for the conjugate addition of amines to α,β-unsaturated carbonyl compounds provides a toolbox for creating the β-amino ester core of this compound under various conditions. organic-chemistry.org Exploring the reactivity of this compound in such Michael-type additions could lead to the synthesis of novel derivatives with extended side chains.

Synergistic Applications of Computational and Experimental Methodologies

The integration of computational chemistry with experimental studies offers a powerful paradigm for accelerating the discovery and development of new molecules and reactions. In the context of this compound, computational methods can provide valuable insights into its conformational preferences, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of this compound and its derivatives. nih.govbilkent.edu.trnih.gov For example, DFT can be used to predict the most stable conformers of the molecule, which is crucial for understanding its interactions with biological targets or its role in supramolecular assemblies. ijcrt.orgacs.orgnih.gov Computational studies on the conformations of amino acids have demonstrated the power of these methods in elucidating the structural preferences of complex biomolecules. ijcrt.orgresearchgate.net

Furthermore, computational modeling can be used to design and optimize synthetic routes. For instance, the reaction mechanisms of potential novel transformations of this compound can be investigated using DFT to predict reaction barriers and identify the most promising reaction conditions. This synergistic approach, where computational predictions guide experimental work, can significantly reduce the time and resources required for synthetic optimization.

The combination of computational and experimental techniques is also invaluable for understanding the properties of materials derived from this compound. For example, if this molecule is used as a building block for supramolecular polymers, molecular dynamics simulations could be used to predict the morphology and stability of the resulting assemblies, which can then be verified experimentally.

| Computational Method | Application to this compound Research | Potential Insights |

| Density Functional Theory (DFT) | Calculation of conformational energies, reaction mechanisms, and electronic properties. nih.govbilkent.edu.trnih.gov | Prediction of stable conformers, understanding of reactivity, and guidance for synthetic design. ijcrt.orgacs.org |

| Molecular Dynamics (MD) Simulations | Simulation of the behavior of this compound in solution or within larger assemblies. ijcrt.org | Understanding of solvation effects, prediction of supramolecular structures, and insights into dynamic processes. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions involving this compound or its precursors. | Elucidation of enzyme-substrate interactions and the mechanism of biocatalytic transformations. |

Integration of this compound into Emerging Chemical Disciplines

The unique structural and functional characteristics of this compound make it a promising candidate for integration into several emerging chemical disciplines, including supramolecular chemistry and biocatalysis.

In supramolecular chemistry , the ability of molecules to self-assemble into well-defined, functional structures is of paramount importance. Amino acids and their derivatives are known to form a variety of supramolecular assemblies, such as nanofibers and hydrogels, through non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.netmdpi.comnih.govacs.org The presence of both a hydrogen-bond donating amino group and a hydrogen-bond accepting ester group, along with the aromatic benzoate moiety, suggests that this compound could act as a versatile building block for supramolecular materials. researchgate.netmdpi.com The chirality of the aminocyclopentanol core could also be exploited to induce chirality in the resulting supramolecular structures.